molecular formula C10H7BrN2O B14759972 5-(4-bromophenyl)-1H-pyrimidin-2-one CAS No. 27793-99-3

5-(4-bromophenyl)-1H-pyrimidin-2-one

Cat. No.: B14759972
CAS No.: 27793-99-3
M. Wt: 251.08 g/mol
InChI Key: FCWPEJHWFZWTIE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1H-pyrimidin-2-one typically involves the cyclocondensation of a chalcone derivative with urea or its analogs. One common method is the Claisen–Schmidt condensation followed by Michael addition. For example, a chalcone derivative can be formed by reacting 4-bromobenzaldehyde with acetophenone under basic conditions. This chalcone can then undergo Michael addition with urea in the presence of a base such as triethylamine to yield the desired pyrimidinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Bromophenyl)-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1H-pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

27793-99-3

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)

InChI Key

FCWPEJHWFZWTIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)Br

Origin of Product

United States

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